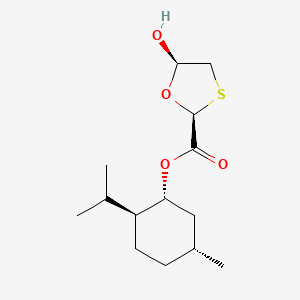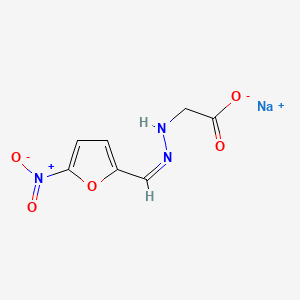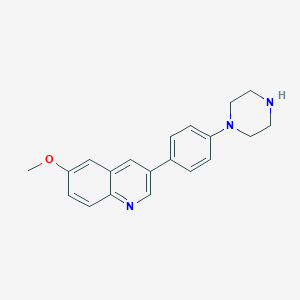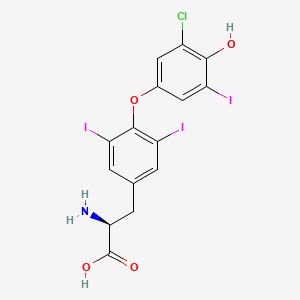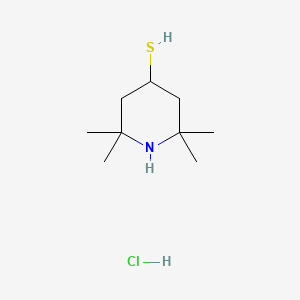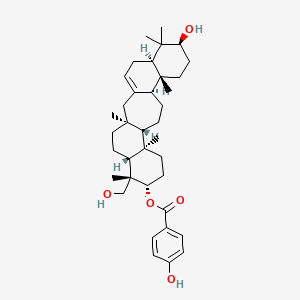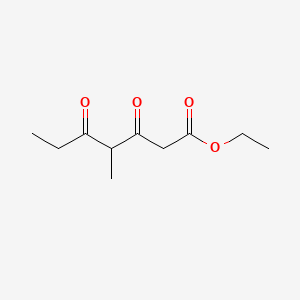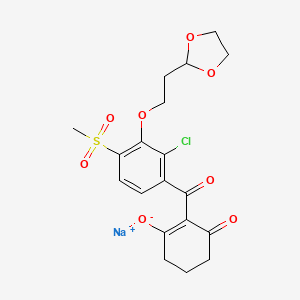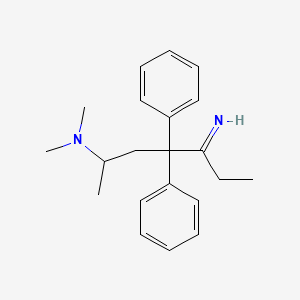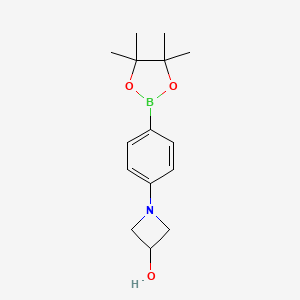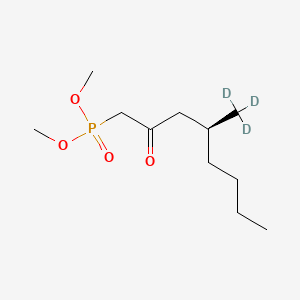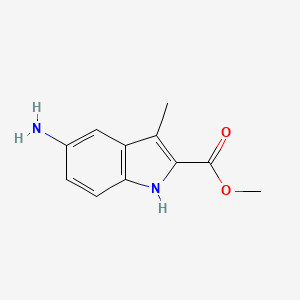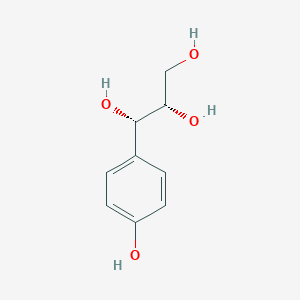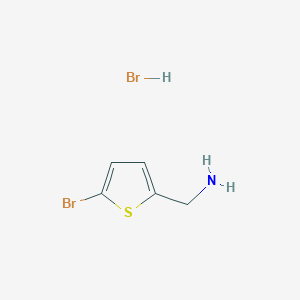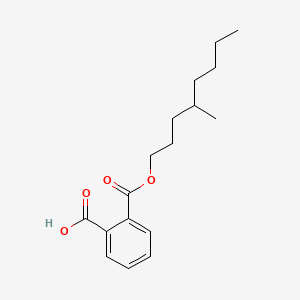
rac-Mono-(4-methyloctanyl)-phthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-Mono-(4-methyloctanyl)-phthalate: is a phthalate ester, a class of compounds commonly used as plasticizers. These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity. Phthalates are widely used in various industrial applications, including the production of polyvinyl chloride (PVC) products.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-Mono-(4-methyloctanyl)-phthalate typically involves the esterification of phthalic anhydride with 4-methyloctanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reactants are continuously fed into a reactor where they undergo esterification, and the product is continuously removed and purified.
化学反应分析
Types of Reactions:
Oxidation: rac-Mono-(4-methyloctanyl)-phthalate can undergo oxidation reactions, typically resulting in the formation of phthalic acid and other oxidation products.
Reduction: Reduction reactions are less common for phthalate esters but can occur under specific conditions.
Substitution: The ester group in this compound can be substituted by other nucleophiles, leading to the formation of different esters or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Phthalic acid and other oxidation products.
Substitution: Various esters or derivatives depending on the nucleophile used.
科学研究应用
Chemistry: rac-Mono-(4-methyloctanyl)-phthalate is used as a plasticizer in the production of flexible PVC products. It is also studied for its chemical properties and reactivity in various organic synthesis reactions.
Biology and Medicine: Phthalate esters, including this compound, are studied for their potential effects on human health and the environment. Research focuses on their endocrine-disrupting properties and potential toxicity.
Industry: In addition to its use as a plasticizer, this compound may be used in the production of coatings, adhesives, and sealants. It is also used in the manufacture of various consumer products, including toys, medical devices, and packaging materials.
作用机制
The mechanism of action of rac-Mono-(4-methyloctanyl)-phthalate primarily involves its role as a plasticizer. By embedding itself between polymer chains, it reduces intermolecular forces, increasing the flexibility and workability of the plastic. In biological systems, phthalate esters can interact with hormone receptors, potentially disrupting endocrine function.
相似化合物的比较
Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar properties.
Diisononyl phthalate (DINP): Another common plasticizer used in flexible PVC products.
Diisodecyl phthalate (DIDP): Known for its high molecular weight and low volatility.
Uniqueness: rac-Mono-(4-methyloctanyl)-phthalate may offer specific advantages in terms of its physical properties, such as improved flexibility or reduced volatility, compared to other phthalate esters. Its unique structure may also influence its reactivity and interactions with other chemicals.
属性
分子式 |
C17H24O4 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC 名称 |
2-(4-methyloctoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C17H24O4/c1-3-4-8-13(2)9-7-12-21-17(20)15-11-6-5-10-14(15)16(18)19/h5-6,10-11,13H,3-4,7-9,12H2,1-2H3,(H,18,19) |
InChI 键 |
XEYQNGJVRAQJAW-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)CCCOC(=O)C1=CC=CC=C1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


